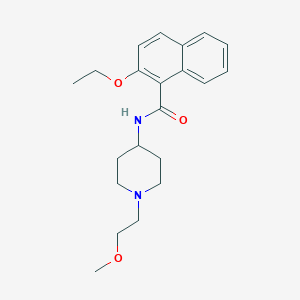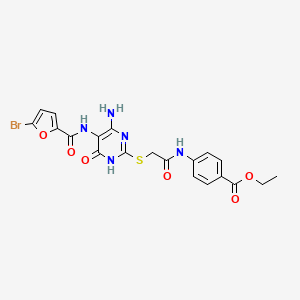
2-ethoxy-N-(1-(2-methoxyethyl)piperidin-4-yl)-1-naphthamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-ethoxy-N-(1-(2-methoxyethyl)piperidin-4-yl)-1-naphthamide, also known as EMA401, is a small molecule drug candidate that has been developed for the treatment of chronic pain. It is a highly selective antagonist of the angiotensin II type 2 receptor (AT2R), which is involved in pain signaling pathways. EMA401 has shown promising results in preclinical studies and is currently undergoing clinical trials for the treatment of neuropathic pain.
Wissenschaftliche Forschungsanwendungen
Receptor Binding and Activity
- Sigma Receptor Interaction : Research on derivatives similar to 2-ethoxy-N-(1-(2-methoxyethyl)piperidin-4-yl)-1-naphthamide demonstrated potent binding and selectivity towards sigma(1) receptors. These compounds, especially those bearing modifications on the piperidine ring, were found to have significant affinities for sigma(1) receptors, suggesting their utility in exploring sigma-subtype affinities and selectivities. This has implications for tumor research and therapy, given the observed antiproliferative activity in glioma cells, indicating potential sigma(1) antagonist activity (Berardi et al., 2005).
Neurotransmitter Transporters
- Dopamine Transporter Binding : Analogues of this compound have been investigated for their ability to bind to the dopamine transporter (DAT), showcasing the influence of the N-substituent on affinity and selectivity for the DAT. This underscores the potential of such compounds in the development of treatments targeting dopamine-associated disorders (Prisinzano et al., 2002).
Receptor Affinity Modulation
- D2L, D4.2, and 5-HT2A Receptor Affinity : Further studies on N-(piperidin-4-yl)-naphthamides with substituted benzyl groups revealed their selectivity for D(4.2) over D(2L) and 5-HT(2A) receptors. The structural modifications on the benzyl moiety significantly influenced receptor affinity, indicating the versatility of these compounds in designing receptor-specific drugs (Carato et al., 2007).
Chemical Properties and Synthesis
- Chemical Derivatization for Chromatography : The utility of related compounds in analytical chemistry has been demonstrated through the synthesis of a derivatization reagent for liquid chromatography, improving sensitivity and selectivity in analytical procedures. This highlights the role of these compounds in advancing analytical methodologies (Wu et al., 1997).
Photocycloaddition Reactions
- Asymmetric Photocycloaddition : Studies have utilized the chiral molecular conformation of similar naphthamide derivatives in asymmetric photocycloaddition reactions, showcasing their potential in stereoselective synthetic chemistry and the development of novel chiral materials (Sakamoto et al., 2011).
Crystal Structure and Molecular Docking
- Crystal Structure Analysis : Research on polysubstituted piperidones similar to the target compound has provided insights into their crystal packing and molecular interactions, offering a foundation for the design of molecules with desired physical and chemical properties. Hirshfeld surface analysis and quantum computational studies have elucidated the structural determinants of biological activity, particularly as RORc inhibitors (V. R. et al., 2021).
Eigenschaften
IUPAC Name |
2-ethoxy-N-[1-(2-methoxyethyl)piperidin-4-yl]naphthalene-1-carboxamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H28N2O3/c1-3-26-19-9-8-16-6-4-5-7-18(16)20(19)21(24)22-17-10-12-23(13-11-17)14-15-25-2/h4-9,17H,3,10-15H2,1-2H3,(H,22,24) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VYKOCPXHCXPSDQ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C2=CC=CC=C2C=C1)C(=O)NC3CCN(CC3)CCOC |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H28N2O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
356.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-Methyl-4-[4-(3-methylphenyl)piperazin-1-yl]-6-pyridin-2-ylpyrimidine](/img/structure/B2409688.png)
![N-(3-chlorophenyl)-2-(3,4-dimethylphenyl)-3-(ethylthio)-1,4,8-triazaspiro[4.5]deca-1,3-diene-8-carboxamide](/img/structure/B2409689.png)
![4-methyl-N-(1-methyl-2-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinolin-8-yl)-3-nitrobenzamide](/img/structure/B2409692.png)
![N-(3-acetamidophenyl)-2-methyl-5-oxo-5H-thiazolo[3,2-a]pyrimidine-6-carboxamide](/img/structure/B2409693.png)

![N-[2-(furan-2-yl)-2-(thiophen-2-yl)ethyl]-2,1,3-benzothiadiazole-5-carboxamide](/img/structure/B2409696.png)
![Ethyl 2-[4-oxo-6-[(4-phenylpiperazin-1-yl)methyl]pyran-3-yl]oxyacetate](/img/structure/B2409697.png)

![Ethyl 4-((6-hydroxy-2-methylthiazolo[3,2-b][1,2,4]triazol-5-yl)(3,4,5-trimethoxyphenyl)methyl)piperazine-1-carboxylate](/img/structure/B2409699.png)
![N-[[5-[2-[2-chloro-5-(trifluoromethyl)anilino]-2-oxoethyl]sulfanyl-4-(4-fluorophenyl)-1,2,4-triazol-3-yl]methyl]benzamide](/img/structure/B2409701.png)



![Methyl 3-[(3-chlorophenyl)methyl]-4-oxo-2-sulfanylidene-1H-quinazoline-7-carboxylate](/img/structure/B2409710.png)